REACTION_SMILES
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[CH3:23][C:24]#[N:25].[Cl:1][CH2:2][c:3]1[n:4][c:5]([CH:8]([CH3:9])[CH3:10])[n:6][o:7]1.[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22].[OH:11][CH:12]1[CH2:13][NH:14][CH2:15][CH2:16]1>>[CH2:2]([c:3]1[n:4][c:5]([CH:8]([CH3:9])[CH3:10])[n:6][o:7]1)[N:14]1[CH2:13][CH:12]([OH:11])[CH2:16][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1noc(CCl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCNC1
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Name
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Type
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product
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Smiles
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CC(C)c1noc(CN2CCC(O)C2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |